molecular formula C10H16N2O2 B11953910 1-Cyclohexyl-1,3-diazinane-2,4-dione CAS No. 712-42-5

1-Cyclohexyl-1,3-diazinane-2,4-dione

Cat. No.: B11953910
CAS No.: 712-42-5
M. Wt: 196.25 g/mol
InChI Key: BIZDNILSHPALPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure similar to cyclohexane, but with two carbon atoms replaced by nitrogen atoms. This compound is part of the diazinane family, which is known for its diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,3-diazinane-2,4-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with urea under acidic conditions can yield the desired compound. The reaction typically requires heating and a suitable solvent to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclohexyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-1,3-diazinane-2,4-dione stands out due to its specific ring structure and the presence of a cyclohexyl group. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

712-42-5

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-cyclohexyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,13,14)

InChI Key

BIZDNILSHPALPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.